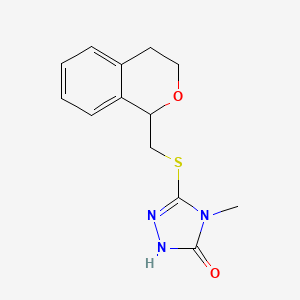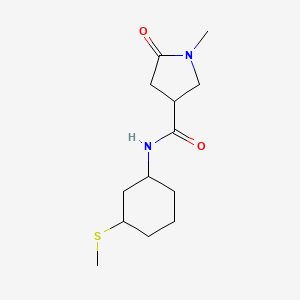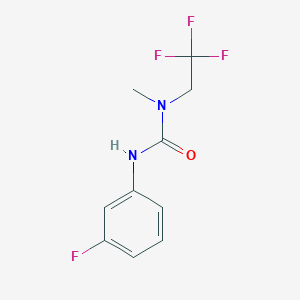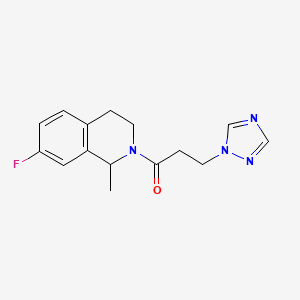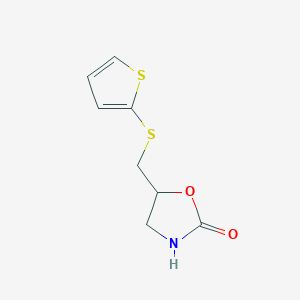
5-(Thiophen-2-ylsulfanylmethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-ylsulfanylmethyl)-1,3-oxazolidin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as TSOX and is a member of the oxazolidinone family. TSOX is a heterocyclic compound that contains oxygen, nitrogen, and sulfur atoms in its structure.
Aplicaciones Científicas De Investigación
TSOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, TSOX has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). TSOX has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. In materials science, TSOX has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In organic synthesis, TSOX has been used as a chiral auxiliary for the enantioselective synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of TSOX is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. TSOX binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and the eventual death of the bacterial cell.
Biochemical and Physiological Effects:
TSOX has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro and in vivo studies have demonstrated that TSOX exhibits good stability in biological fluids and is well-tolerated by cells and tissues. TSOX has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TSOX is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of antibiotic-resistant infections. TSOX also exhibits good stability and biocompatibility, making it a promising candidate for biomedical applications. However, one of the limitations of TSOX is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of TSOX. One potential direction is the optimization of the synthesis method to improve the yield and purity of TSOX. Another direction is the investigation of the structure-activity relationship of TSOX to identify more potent analogs. TSOX could also be further studied for its potential applications in the treatment of cancer and other diseases. Additionally, TSOX could be used as a building block for the synthesis of new functional materials with potential applications in various fields.
Métodos De Síntesis
The synthesis of TSOX involves the reaction of 2-mercaptothiophenol with N-acyl glycine ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form TSOX. The yield of TSOX can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Propiedades
IUPAC Name |
5-(thiophen-2-ylsulfanylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8-9-4-6(11-8)5-13-7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTWLIXIRNFRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-ylsulfanylmethyl)-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
